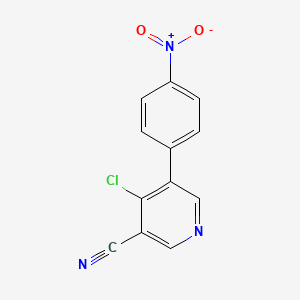

4-Chloro-5-(4-nitrophenyl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6ClN3O2 |

|---|---|

Molecular Weight |

259.65 g/mol |

IUPAC Name |

4-chloro-5-(4-nitrophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6ClN3O2/c13-12-9(5-14)6-15-7-11(12)8-1-3-10(4-2-8)16(17)18/h1-4,6-7H |

InChI Key |

RXQKXZYFNCURAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CN=C2)C#N)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Chloro 5 4 Nitrophenyl Nicotinonitrile and Analogues

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile suggests several logical bond disconnections to identify plausible precursors. A primary disconnection targets the C-Cl bond, leading back to a 4-hydroxypyridine (or its pyridin-4-one tautomer) intermediate. This pyridinone core is a common target in pyridine (B92270) synthesis.

Further disconnection of the pyridinone ring, guided by common multicomponent reaction strategies, breaks the molecule down into simpler, readily available building blocks. A plausible retrosynthetic pathway involves:

4-nitrobenzaldehyde: Provides the 4-nitrophenyl group at the 5-position.

An active methylene nitrile: A compound such as malononitrile or cyanoacetamide serves as the source for the nitrile group and two of the pyridine ring's carbon atoms.

A β-keto compound or equivalent: An enolizable ketone provides the remaining carbon atoms of the pyridine ring.

An ammonia source: Typically ammonium acetate (B1210297), which provides the nitrogen atom for the pyridine ring. nih.govnih.govresearchgate.net

This analysis points to a convergent synthesis strategy where the complex pyridine ring is assembled from simple acyclic precursors.

Direct Synthetic Approaches to this compound

While a one-step synthesis for the title compound is not prominently documented, a logical forward synthesis can be constructed based on the synthesis of close analogues. nih.govchem-soc.si A common and effective route involves a two-step process:

Formation of the Pyridinone Intermediate: The synthesis begins with the creation of a pyridinone or a related 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. This is often achieved by reacting a chalcone—itself formed from 4-nitrobenzaldehyde and a suitable acetophenone—with an active methylene nitrile like ethyl cyanoacetate in the presence of ammonium acetate. nih.gov

Chlorination: The resulting pyridinone intermediate is then subjected to chlorination to introduce the chlorine atom at the 4-position. A standard reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. nih.govchem-soc.si This reaction replaces the hydroxyl group of the pyridinone tautomer with a chlorine atom, yielding the final product.

For example, the synthesis of the analogous 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile was achieved by refluxing the corresponding 2-oxo-1,2-dihydropyridine precursor with phosphorous oxychloride for three days. nih.gov

Multicomponent and One-Pot Reactions in Nicotinonitrile Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. acsgcipr.orgmdpi.comorganic-chemistry.org This approach is exceptionally well-suited for the synthesis of highly substituted nicotinonitriles, offering advantages in terms of atom economy, reduced waste, and simplified procedures. acsgcipr.org

A prevalent MCR for nicotinonitrile synthesis is a four-component reaction involving an aldehyde, a ketone, an active methylene nitrile (e.g., malononitrile), and ammonium acetate as the nitrogen source. nih.govresearchgate.netresearchgate.net This one-pot condensation efficiently constructs the substituted pyridine ring. These reactions are often catalyzed and can proceed under solvent-free conditions, enhancing their green credentials. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Yield | Reference |

| Aldehyde | Acetophenone | Malononitrile | Ammonium Acetate | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ / Solvent-free | 2-Amino-nicotinonitrile | 68-90% | nih.gov |

| Aldehyde | 3-Acetylcoumarin | Malononitrile | Ammonium Acetate | Fe₃O₄@SiO₂@(CH₂)₃-urea-benzimidazole sulfonic acid / Solvent-free | Coumarin-linked nicotinonitrile | 55-88% | researchgate.net |

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Triethylamine / Solvent-free | 2-Amino-nicotinonitrile | High | researchgate.net |

This table is interactive and can be sorted by column.

Catalytic Systems for Nicotinonitrile Formation and Derivatization

Catalysis is central to modern, efficient nicotinonitrile synthesis. Catalysts not only accelerate reaction rates but also enable reactions under milder, more environmentally friendly conditions.

Nanomagnetic Catalysts: Recent research has focused on heterogeneous catalysts, particularly those based on magnetic nanoparticles, due to their high stability, large surface area, and ease of separation and recycling using an external magnet. nih.govresearchgate.netnih.gov Examples include Fe₃O₄@SiO₂@tosyl-carboxamide and Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, which have been successfully used to catalyze four-component reactions for nicotinonitrile synthesis under solvent-free conditions. nih.govnih.gov

Metal Salts: Simple metal salts like iron(III) chloride (FeCl₃) have been shown to effectively promote the condensation–cyclization of enamino nitriles and α,β-unsaturated ketones to furnish multi-substituted nicotinonitriles. thieme-connect.com

Vanadia Catalysts: In the vapor phase, supported vanadium pentoxide (V₂O₅) catalysts are used for the oxidative ammonolysis of alkylpyridines (like β-picoline) or nicotine to produce nicotinonitrile on an industrial scale. google.comresearchgate.netacs.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | Four-component synthesis | Nanomagnetic, reusable, high yield, solvent-free conditions | nih.gov |

| Fe₃O₄@SiO₂@tosyl-carboxamide | Multicomponent synthesis | Magnetic H-bond catalyst, easy separation, green conditions | nih.gov |

| Iron(III) Chloride (FeCl₃) | Condensation-cyclization | Facile access to fully substituted nicotinonitriles | thieme-connect.com |

| Vanadium Pentoxide (V₂O₅) | Oxidative ammonolysis | Industrial applicability for vapor-phase synthesis | google.comresearchgate.net |

This table is interactive and can be sorted by column.

Emerging Synthetic Techniques (Microwave-Assisted, Sonochemical, Flow Chemistry)

To overcome the limitations of conventional heating, such as long reaction times and energy inefficiency, chemists have adopted emerging synthetic technologies.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, including for nicotinonitriles. chim.itnih.govnih.gov It allows for rapid and efficient heating of the reaction mixture, leading to dramatic reductions in reaction time and often higher product yields compared to conventional methods. researchgate.netnih.govtandfonline.com For instance, a one-pot synthesis of nicotinonitrile-linked bis(thiazoles) was achieved in 40–90 minutes with 84–95% yields under microwave irradiation, a significant improvement over conventional heating which required 5 hours for a 49% yield. tandfonline.com

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis of pyridines, including improved safety, scalability, and process control. researchgate.netacs.orgmdpi.com In a flow reactor, reagents are pumped through a heated tube or channel, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology has been successfully applied to classic pyridine syntheses like the Bohlmann–Rahtz reaction. researchgate.net Researchers have demonstrated the ability to convert a five-step batch process for a pyridine-containing pharmaceutical into a single continuous flow step, increasing the yield from 58% to 92% and projecting a 75% reduction in production costs. vcu.edu

Sonochemical Methods: While ultrasound irradiation is a known technique for accelerating chemical reactions, its specific application to the synthesis of this compound or its close analogues is not extensively reported in the reviewed literature.

Green Chemistry Principles in Nicotinonitrile Synthesis

The synthesis of nicotinonitriles is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comacs.orgrjpn.org

Prevention and Atom Economy: Multicomponent reactions (MCRs) are prime examples of waste prevention and high atom economy. acsgcipr.orgsigmaaldrich.com By design, MCRs incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. acsgcipr.org

Catalysis: The use of selective and, importantly, recyclable catalysts is superior to stoichiometric reagents. acs.org The development of nanomagnetic catalysts that can be easily recovered and reused for multiple reaction cycles perfectly embodies this principle. nih.govresearchgate.netnih.gov

Safer Solvents and Auxiliaries: A key goal of green chemistry is to make the use of auxiliary substances like solvents unnecessary or innocuous. yale.edugreenchemistry-toolkit.org Many modern syntheses of nicotinonitriles are performed under solvent-free conditions, often facilitated by MCRs or microwave heating, which significantly reduces the environmental impact. nih.govresearchgate.netresearchgate.netnih.gov

Chemical Transformations and Reaction Pathways of 4 Chloro 5 4 Nitrophenyl Nicotinonitrile Derivatives

Reactivity of the Nicotinonitrile Core Structure

The nicotinonitrile core, a pyridine (B92270) ring substituted with a cyano group, is inherently electron-deficient. This deficiency is significantly amplified in 4-chloro-5-(4-nitrophenyl)nicotinonitrile by the strong electron-withdrawing effects of three substituents: the chloro group at C4, the nitrophenyl group at C5, and the cyano group at C3. This electronic profile makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of the chloro atom at the C4 position provides a convenient leaving group, making this site the primary target for nucleophilic aromatic substitution reactions. Conversely, the ring is deactivated towards electrophilic aromatic substitution.

Transformations Involving the Chloro Substituent (C4)

The chlorine atom at the C4 position is the most labile substituent on the pyridine ring and serves as a primary handle for functionalization. Its departure is facilitated by the electron-withdrawing groups that can stabilize the resulting anionic intermediate (Meisenheimer complex).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon atom at C4, leading to the formation of a resonance-stabilized intermediate, followed by the elimination of the chloride ion. researchgate.netnih.gov This pathway allows for the introduction of a wide range of functionalities.

Common nucleophiles that can be employed include:

O-Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the chloride to form ethers.

N-Nucleophiles: Ammonia, primary amines (RNH₂), and secondary amines (R₂NH) react to yield the corresponding 4-amino-substituted nicotinonitriles.

S-Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether moieties.

The reaction conditions typically involve a polar aprotic solvent, such as DMF or DMSO, and may require heat to proceed to completion.

Interactive Data Table: Representative SNAr Reactions

| Nucleophile | Reagent Example | Product Class | Typical Conditions |

| Oxygen | Sodium Methoxide | 4-Methoxy derivative | CH₃ONa, Methanol, Reflux |

| Nitrogen | Aniline | 4-Anilino derivative | Aniline, K₂CO₃, DMF, 100 °C |

| Sulfur | Sodium Thiophenoxide | 4-(Phenylthio) derivative | PhSNa, DMF, rt |

Transition Metal-Catalyzed Cross-Coupling at the Chloro Position (e.g., Suzuki, Buchwald-Hartwig)

Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds, which are applicable to aryl chlorides.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction would replace the C4-chloro substituent with an aryl, heteroaryl, or alkyl group, significantly increasing molecular complexity. A typical catalytic system involves a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) salt), a phosphine ligand, and a base. mdpi.comnih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful alternative to classical SNAr. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction couples the aryl chloride with a primary or secondary amine. It often proceeds under milder conditions and with a broader substrate scope than the SNAr reaction, tolerating a wider variety of functional groups. organic-chemistry.org The catalytic system consists of a palladium precursor, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a base. youtube.com

Interactive Data Table: Cross-Coupling Reactions at C4

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 4-Phenyl-5-(4-nitrophenyl)nicotinonitrile |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-Morpholino-5-(4-nitrophenyl)nicotinonitrile |

Reactions at the Nitrophenyl Moiety (C5)

The nitro group on the C5-phenyl ring is a key functional group that can undergo several important transformations, most notably reduction. The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. nih.govresearchgate.net This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitrophenyl group into an electron-donating aminophenyl group, and provides a new site for further derivatization (e.g., diazotization, acylation).

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel. This method is generally clean and high-yielding.

Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid (e.g., HCl).

The chemoselective reduction of the nitro group in the presence of other reducible groups like the cyano group is a potential challenge, but typically, standard nitro reduction conditions are compatible with nitriles.

Cyanide Group (C3) Derivatizations

The cyano (nitrile) group at the C3 position is a versatile functional handle that can be converted into several other important groups. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. lumenlearning.com

Partial Hydrolysis: Careful control of reaction conditions (e.g., using acid with limited water) can lead to the formation of the corresponding amide, 4-chloro-5-(4-nitrophenyl)nicotinamide.

Complete Hydrolysis: More vigorous acidic or basic conditions will lead to the formation of the carboxylic acid, 4-chloro-5-(4-nitrophenyl)nicotinic acid.

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would need to be performed with care to avoid reaction with the nitro group, which would also be reduced. Catalytic hydrogenation can also be employed, often leading to the reduction of both the nitrile and the nitro group.

Functionalization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions characteristic of tertiary amines, although its basicity is reduced by the electron-withdrawing substituents.

N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the pyridine ring, influencing the regioselectivity of subsequent reactions.

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary pyridinium salt. This process further increases the electron-deficient nature of the ring, making it even more susceptible to nucleophilic attack.

Heterocyclic Annulations and Fused Systems Based on Nicotinonitrile

The nicotinonitrile framework, particularly when activated by substituents such as a chloro group at the 4-position, is a highly versatile precursor for synthesizing a range of fused heterocyclic systems. The inherent reactivity of the cyano group, combined with the presence of a good leaving group like chlorine, facilitates annulation reactions with various binucleophiles. These reactions lead to the construction of bicyclic and polycyclic structures, many of which are of significant interest in medicinal chemistry and materials science. Although specific studies detailing the annulation reactions of this compound are not extensively documented in the available literature, its expected reactivity can be inferred from the established chemical behavior of related nicotinonitrile derivatives. These patterns suggest its utility in forming fused systems like thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines.

Formation of Thieno[2,3-b]pyridines

The synthesis of the thieno[2,3-b]pyridine core from a nicotinonitrile precursor is a well-established transformation. A common strategy involves the reaction of a substituted 2-chloronicotinonitrile with a sulfur-containing nucleophile. For a 4-chloronicotinonitrile derivative, a plausible pathway would involve a reaction with an α-mercapto ketone or ester. For instance, treatment with ethyl thioglycolate in the presence of a base is expected to yield a 3-aminothieno[2,3-b]pyridine derivative. This reaction typically proceeds through an initial nucleophilic substitution of the chloride by the sulfur atom, followed by an intramolecular Thorpe-Ziegler cyclization of the intermediate onto the cyano group.

The 3-amino-2-carboxamido-thieno[2,3-b]pyridine scaffold is noted for its potent anti-proliferative properties. nih.govmdpi.com The synthesis of these compounds often begins with appropriately substituted pyridines, and modifications to the substituents on the appended rings can significantly influence their biological efficacy. nih.gov

Table 1: Illustrative Syntheses of Thieno[2,3-b]pyridine Derivatives

| Starting Material Type | Key Reagents | Resulting Fused System |

|---|---|---|

| Substituted Carbonitriles | Cycloalkanones, Cyanothioacetamide | 3-Cyano-thieno[2,3-b]pyridine Intermediates nih.gov |

| 3-Cyano-thieno[2,3-b]pyridines | 2-Chloro-N-phenylacetamides | 3-Amino-N-phenyl-thieno[2,3-b]pyridine-2-carboxamides nih.gov |

| 2-Sulfanyl-pyridine-3-carbonitrile | Chloroacetone, Piperidine | 1-(3-Amino-thieno[2,3-b]pyridin-2-yl)ethan-1-one nih.gov |

Formation of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another crucial class of fused heterocycles often synthesized from nicotinonitrile precursors, typically through reactions with hydrazine or its derivatives. nih.gov It is anticipated that this compound would react with hydrazine hydrate in a two-step sequence: initial nucleophilic aromatic substitution of the chloro group, followed by intramolecular cyclization of the resulting hydrazinyl intermediate onto the neighboring cyano group. This process would yield a 3-amino-pyrazolo[3,4-b]pyridine derivative. The pyrazolo[3,4-b]pyridine scaffold is a key feature in molecules developed as anticancer agents and kinase inhibitors. nih.govnih.gov

Synthetic methodologies for this ring system are broadly categorized into two main strategies: constructing the pyridine ring onto a pre-existing pyrazole or, more relevant to this context, forming the pyrazole ring from a pyridine precursor. nih.gov The latter approach frequently employs the reaction of hydrazine with a 2-chloropyridine bearing an electrophilic group, such as a nitrile, at the 3-position. nih.gov

Table 2: Selected Synthetic Routes to Pyrazolo[3,4-b]pyridine Derivatives

| Starting Material | Key Reagents | Resulting Fused System |

|---|---|---|

| 2-Chloronicotinonitrile | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazoles | Alkynyl aldehydes, Silver/Iodine/NBS | Functionalized Pyrazolo[3,4-b]pyridines nih.gov |

| 3-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate, POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine nih.gov |

Formation of Pyrido[2,3-d]pyrimidines

The synthesis of the pyrido[2,3-d]pyrimidine system from nicotinonitrile derivatives can be accomplished through various synthetic routes. A prevalent method requires an ortho-aminonicotinonitrile, which undergoes cyclization with a one-carbon synthon such as formamide or formic acid. To apply this to this compound, the chloro group would first need to be converted to an amino group via reaction with ammonia or an appropriate amine.

Alternatively, a more direct pathway involves the reaction of the 4-chloronicotinonitrile with a reagent that supplies all the necessary atoms for the pyrimidine (B1678525) ring. For example, condensation with amidines or guanidine could directly afford aminopyrido[2,3-d]pyrimidines. Research has shown that 2-amino-nicotinonitrile derivatives react with reagents like chloroacetyl chloride or diethyl oxalate to effectively form the fused pyrimidine ring. nih.gov The resulting pyrido[2,3-d]pyrimidine derivatives are widely studied for their potential as kinase inhibitors and other therapeutic agents. nih.gov

Table 3: Common Strategies for Synthesizing Pyrido[2,3-d]pyrimidine Derivatives

| Starting Nicotinonitrile Type | Key Reagents | Resulting Fused System |

|---|---|---|

| 2-Amino-nicotinonitrile derivative | Chloroacetyl chloride | 2-(Chloromethyl)pyrido[2,3-d]pyrimidine-dione nih.gov |

| 2-Amino-nicotinonitrile derivative | Diethyl oxalate | Ethyl pyrido[2,3-d]pyrimidine-dione-2-carboxylate nih.gov |

| 2-Amino-nicotinonitrile derivative | Formamide | Pyrido[2,3-d]pyrimidine-dione nih.gov |

| Substituted Nicotinonitriles | Phenyl isothiocyanate | 4-Imino-dihydropyrido[2,3-d]pyrimidine-thione researchgate.net |

Mechanistic and Kinetic Investigations of Reactions Involving 4 Chloro 5 4 Nitrophenyl Nicotinonitrile

Elucidation of Reaction Mechanisms for Synthesis and Transformation

Synthesis:

While a specific, detailed mechanistic study for the synthesis of 4-chloro-5-(4-nitrophenyl)nicotinonitrile is not extensively documented in the literature, a plausible mechanism can be proposed based on established multi-component reactions for the synthesis of highly substituted pyridines. A likely synthetic route involves the condensation of several key building blocks. One such pathway could be a variation of the Hantzsch pyridine (B92270) synthesis or a related multi-component reaction.

A plausible mechanism for the synthesis of a related substituted pyridine involves the reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, malononitrile, and an amine source. In the context of this compound, a potential pathway could involve the initial Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile, catalyzed by a base. This would be followed by a Michael addition of a suitable enolate, and subsequent cyclization and aromatization. The chlorine atom could be introduced from a reagent like N-chlorosuccinimide (NCS) or by using a chlorinated precursor.

Transformation:

The primary transformation of this compound involves the displacement of the chloro group via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, along with the strong electron-withdrawing effects of the para-nitro group on the phenyl ring and the cyano group on the nicotinonitrile ring, activates the carbon atom attached to the chlorine for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism proceeds through a two-step addition-elimination process:

Addition of the nucleophile: A nucleophile attacks the electrophilic carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge in this intermediate is delocalized over the pyridine ring and is further stabilized by the electron-withdrawing nitro and cyano groups. wikipedia.orgyoutube.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion (a good leaving group), resulting in the substituted product. masterorganicchemistry.com

The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of the Meisenheimer intermediate and thus facilitates the reaction. wikipedia.orgmasterorganicchemistry.com

Identification of Intermediates and Transition States

Synthesis Intermediates:

Based on the proposed multi-component synthesis, several transient species can be identified as key intermediates:

Knoevenagel condensation product: The initial reaction between 4-nitrobenzaldehyde and malononitrile would form 2-(4-nitrobenzylidene)malononitrile.

Michael adduct: The subsequent addition of an enolate to the Knoevenagel product would result in a Michael adduct.

Cyclized intermediate: Intramolecular cyclization of the Michael adduct would lead to a dihydropyridine derivative, which then aromatizes to the final nicotinonitrile product.

Transformation Intermediates and Transition States:

In the SNAr transformation of this compound, the key intermediate is the Meisenheimer complex . nih.govyoutube.com This complex is a negatively charged species where the nucleophile is covalently bonded to the carbon atom that was previously attached to the chlorine. The stability of this intermediate is a critical factor in the reaction's feasibility.

The reaction profile for the SNAr mechanism involves two transition states:

First transition state: This is the energy maximum leading to the formation of the Meisenheimer complex. It involves the initial bond formation between the nucleophile and the aromatic ring.

Second transition state: This is the energy maximum for the expulsion of the chloride ion from the Meisenheimer complex to restore the aromaticity of the ring. The formation of the Meisenheimer complex is generally the rate-determining step of the reaction. masterorganicchemistry.com

Kinetic Studies of Reaction Pathways

Nature of the Nucleophile: More powerful nucleophiles generally lead to faster reaction rates.

Electron-Withdrawing Groups: The presence and strength of electron-withdrawing groups on the aromatic ring have a profound effect on the reaction rate. Stronger electron-withdrawing groups stabilize the Meisenheimer intermediate, lower the activation energy, and thus increase the reaction rate. wikipedia.orgmasterorganicchemistry.com

Leaving Group: The nature of the leaving group also affects the reaction rate, with better leaving groups leading to faster reactions. Halogens generally follow the reactivity order F > Cl > Br > I in SNAr reactions, which is counterintuitive to their leaving group ability in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Solvent: Polar aprotic solvents are typically used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

To illustrate the expected kinetic behavior, a hypothetical data table is presented below, showing the qualitative effect of substituents on the rate of a generic SNAr reaction.

| Substituent at para-position | Relative Rate |

| -NO₂ | High |

| -CN | Moderate to High |

| -H | Low |

| -CH₃ | Very Low |

This table is for illustrative purposes and does not represent experimental data for this compound.

Regiochemical and Stereochemical Control Mechanisms

Regiochemical Control:

In the synthesis of this compound via a multi-component reaction, the regiochemistry is determined by the inherent reactivity of the starting materials. The electrophilic and nucleophilic centers of the reactants dictate the specific manner in which they assemble to form the final product. For instance, in a plausible synthesis, the regioselectivity of the cyclization step would be governed by which nucleophilic center of an intermediate attacks an electrophilic center to form the pyridine ring.

During the SNAr transformation of this compound, the regiochemistry is highly controlled. The nucleophile will exclusively attack the carbon atom bonded to the chlorine atom, as this is the most electrophilic position on the pyridine ring activated by the electron-withdrawing groups.

Stereochemical Control:

The molecule this compound is achiral and does not have any stereocenters. Therefore, its synthesis from achiral precursors does not involve stereochemical control. If a transformation of this molecule were to introduce a chiral center, and if the reagents and catalysts used are achiral, the product would be a racemic mixture of enantiomers. The control of stereochemistry would only become a factor if chiral reagents, catalysts, or auxiliaries were employed in a reaction that generates a new stereocenter.

Computational and Theoretical Chemistry Applied to 4 Chloro 5 4 Nitrophenyl Nicotinonitrile Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental in studying the electronic properties and reactivity of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For systems like 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, DFT methods using functionals like B3LYP with appropriate basis sets (e.g., 6-311G) are commonly employed to balance computational cost and accuracy. researchgate.netmaterialsciencejournal.org

The electronic structure dictates the chemical and physical properties of a molecule. Key aspects investigated through quantum chemical calculations include the distribution of electrons and the energies of molecular orbitals.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap suggests higher reactivity. For instance, in a study of the related compound 4-nitrophenylisocyanate, DFT calculations determined the HOMO-LUMO energy gap to be 4.516 eV. nanobioletters.com For a series of other complex heterocyclic derivatives, the energy gap was found to be in the range of 2.8-3.4 eV, indicating a high potential for electron transfer and reactivity. manipal.edu

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of charge within the this compound molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For the title compound, the electronegative nitrogen and oxygen atoms of the nitro group and the nitrogen of the nitrile group would be expected to be electron-rich regions, while hydrogen atoms would be electron-poor. Mulliken charge analysis provides a quantitative measure of the partial charge on each atom, which helps in understanding intermolecular interactions. researchgate.net

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the determination of reaction pathways, transition states, and the associated energy barriers (activation energies). By modeling the reaction of starting materials to form this compound, computational methods can elucidate the reaction mechanism. An automated reaction path search method can be combined with kinetics analysis to exhaustively explore potential pathways and identify the most energetically favorable routes. nih.gov This approach helps in optimizing synthesis conditions by identifying key intermediates and the rate-limiting steps of the reaction.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary. nih.govnih.gov

For this compound, MD simulations can be used to:

Validate the stability of the compound when interacting with a biological target, such as an enzyme's active site. nih.gov

Analyze the conformational flexibility of the molecule in different solvents.

Understand how the molecule interacts with other molecules in a condensed phase.

In studies of related bioactive compounds, MD simulations have been crucial for confirming the stability of ligand-protein complexes predicted by molecular docking, observing that the compound remains stably bound within the active site over the simulation period. nih.govnih.gov

Conformational Analysis and Energetics

The biological activity and physical properties of this compound are highly dependent on its three-dimensional shape or conformation. The molecule has rotational freedom around the single bonds connecting the phenyl and nicotinonitrile rings. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. DFT-based conformational studies, supported by experimental data from NMR, can reveal the preferred puckering of the heterocyclic ring and the orientation of the substituent groups. nih.gov For similar bicyclic systems, the conformational mixture has been shown to be dependent on the solvent, with more polar forms being favored in solvents of higher polarity. rsc.org

In Silico Screening and Design of Novel Nicotinonitrile Derivatives

In silico (computer-based) screening is a powerful method for discovering and designing new molecules with desired properties. Using this compound as a scaffold, novel derivatives can be designed and evaluated virtually before undertaking costly and time-consuming synthesis. This process often involves:

Library Design: Creating a virtual library of derivatives by modifying functional groups on the parent molecule.

Molecular Docking: Simulating the binding of these derivatives to a specific biological target (e.g., a protein receptor or enzyme). Docking studies predict the binding affinity and orientation of the molecule in the active site. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity.

This approach has been successfully used for various nicotinonitrile and pyrimidine (B1678525) derivatives to identify potent anticancer and antimicrobial agents. nih.govmdpi.com

Theoretical Pharmacological and Toxicological Predictions (Pre-clinical, Non-human)

Before a compound can be considered for therapeutic use, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) must be evaluated. In the early stages of drug discovery, in silico ADMET prediction is an essential, cost-effective tool. nih.govresearchgate.net Various computational models and software can predict these properties for this compound and its derivatives.

Key predicted parameters include:

Absorption: Properties like human intestinal absorption and Caco-2 cell permeability are predicted to assess oral bioavailability. mdpi.com

Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are estimated.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.net

Toxicity: Prediction of potential toxic effects such as mutagenicity, carcinogenicity, and hepatotoxicity. researchgate.net

The table below shows a typical output from in silico ADMET prediction tools for hypothetical drug candidates, illustrating the type of data generated in these studies.

| Parameter | Description | Predicted Value (Example) |

|---|---|---|

| Human Intestinal Absorption | Percentage of drug absorbed through the gut. | > 90% |

| BBB Permeability | Ability to cross the blood-brain barrier. | Low (Non-penetrant) |

| CYP2D6 Inhibitor | Inhibition of a key drug-metabolizing enzyme. | No |

| AMES Toxicity | Potential to be mutagenic. | Non-mutagenic |

| Oral Rat Acute Toxicity (LD50) | Lethal dose for 50% of test subjects. | 2.8 mol/kg (Class 4) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are built by correlating variations in the physicochemical properties of a series of compounds with their observed activities.

A typical QSAR study involves:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a hypothetical QSAR study on a series of nicotinonitrile analogs, the resulting model could be represented by an equation. However, no such specific model for this compound has been identified in the reviewed literature.

Table 1: Hypothetical QSAR Descriptors and Their Significance

| Descriptor Category | Examples of Descriptors | Potential Influence on Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular volume, surface area | Influences how the molecule fits into a biological target. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and transport. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

This table is illustrative and does not represent actual data for the specified compound.

ADMET Prediction (Theoretical, Non-human)

ADMET prediction involves the use of in silico models to forecast the absorption, distribution, metabolism, excretion, and toxicity of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

Theoretical ADMET predictions are based on a compound's structure and its physicochemical properties. Various software platforms and web-based tools are available to perform these calculations. Key predicted ADMET properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound distributes throughout the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: A range of potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test), can be computationally assessed.

Without specific studies on this compound, a detailed data table of its predicted ADMET properties cannot be generated.

Table 2: Commonly Predicted ADMET Parameters

| Parameter | Description | Importance |

| LogP | Octanol-water partition coefficient | Indicates lipophilicity, affecting absorption and distribution. |

| TPSA | Topological Polar Surface Area | Influences membrane permeability. |

| HIA | Human Intestinal Absorption | Predicts the extent of absorption from the gut. |

| BBB Permeation | Blood-Brain Barrier Permeation | Indicates potential for central nervous system effects. |

| CYP Inhibition | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. |

| hERG Inhibition | hERG Potassium Channel Inhibition | Assesses the risk of cardiotoxicity. |

This table provides general information on ADMET parameters and is not based on specific data for the requested compound.

Pre Clinical Biological and Mechanistic Studies of Nicotinonitrile Scaffolds with Relevance to 4 Chloro 5 4 Nitrophenyl Nicotinonitrile

Molecular Target Identification and Validation (In Vitro)

The initial stages of pre-clinical research on nicotinonitrile scaffolds often involve the identification and validation of their molecular targets. nih.gov This process is crucial for understanding the compound's mechanism of action and for predicting its potential therapeutic applications. nih.gov Computational methods, such as molecular docking, are frequently employed to predict the binding of nicotinonitrile derivatives to the active sites of various proteins. These in silico approaches help in prioritizing potential targets for further experimental validation. mdpi.com

Experimental validation is subsequently carried out using a variety of in vitro techniques. For instance, the interaction of nicotinonitrile derivatives with specific enzymes can be confirmed through enzyme inhibition assays. researchgate.net Cellular thermal shift assays (CETSA) can also be utilized to demonstrate direct binding of the compound to its target protein within a cellular context. Furthermore, genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing, can be used to validate the identified target by observing whether the depletion of the target protein mimics the cellular effects of the nicotinonitrile compound.

A significant focus of research on nicotinonitrile derivatives has been on their potential as anticancer agents. nih.govnih.govcarta-evidence.org In this context, molecular targets that are known to be involved in cancer cell proliferation, survival, and metastasis are often investigated. These include protein kinases, which are key regulators of cellular signaling pathways, and other enzymes that are overexpressed or hyperactivated in cancer cells. researchgate.net The validation of these targets is a critical step in the development of novel anticancer therapies based on the nicotinonitrile scaffold. mdpi.com

Enzyme Inhibition Profiling and Mechanistic Elucidation (In Vitro)

The nicotinonitrile scaffold has been identified as a versatile framework for the design of potent enzyme inhibitors. ekb.eg In vitro studies have demonstrated the ability of nicotinonitrile derivatives to inhibit a wide range of enzymes with varying degrees of potency and selectivity. This section will delve into the specific enzyme targets, the modes of inhibition, and the molecular interactions that govern the inhibitory activity of these compounds.

A significant body of research has focused on the inhibition of protein kinases by nicotinonitrile derivatives. researchgate.netekb.eg Kinases play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer. researchgate.net Several studies have reported the synthesis and evaluation of nicotinonitrile-based compounds as inhibitors of various kinase families, including tyrosine kinases and Pim kinases. nih.govnih.govcarta-evidence.org For example, certain novel nicotinonitrile derivatives have been shown to be potent inhibitors of tyrosine kinases, with IC50 values in the nanomolar range. nih.gov Similarly, other derivatives have exhibited significant inhibitory activity against all three isoforms of Pim kinase, a family of serine/threonine kinases implicated in cancer development. nih.govcarta-evidence.org

In addition to kinases, nicotinonitrile scaffolds have also been explored as inhibitors of hydrolases. For instance, some nicotinonitrile derivatives have been found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. researchgate.net The inhibition of these enzymes is a potential therapeutic strategy for the management of type 2 diabetes. Furthermore, other studies have investigated the potential of nicotinonitrile-based compounds to inhibit carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. researchgate.net

The diverse range of enzyme targets for nicotinonitrile derivatives highlights the adaptability of this scaffold for the development of specific and potent inhibitors. The ability to modify the nicotinonitrile core with different functional groups allows for the fine-tuning of inhibitory activity and selectivity towards a particular enzyme or enzyme family. ekb.eg

Understanding the mode of enzyme inhibition is crucial for elucidating the mechanism of action of a compound and for optimizing its therapeutic potential. In vitro kinetic studies are typically employed to determine whether a nicotinonitrile derivative acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. researchgate.net

In the case of α-glucosidase and α-amylase inhibition by certain nicotinonitrile derivatives, kinetic analyses have revealed a competitive mode of inhibition. researchgate.net This indicates that the inhibitors bind to the active site of the enzymes, thereby competing with the natural substrate. The competitive nature of the inhibition suggests that the nicotinonitrile scaffold can be designed to mimic the structure of the substrate or to interact with key residues within the enzyme's active site.

Further mechanistic studies are often required to confirm the mode of inhibition and to gain a more detailed understanding of the inhibitor-enzyme interaction. These studies may involve techniques such as X-ray crystallography to determine the three-dimensional structure of the inhibitor-enzyme complex, or molecular modeling to simulate the binding process. The elucidation of the inhibition mode provides valuable information for the rational design of more potent and selective inhibitors based on the nicotinonitrile scaffold.

The efficacy of an enzyme inhibitor is largely determined by its ability to form stable and specific interactions with the amino acid residues within the enzyme's active site. frontiersin.org A variety of molecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, contribute to the binding affinity of the inhibitor. frontiersin.org Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting and visualizing these binding interactions. nih.govcarta-evidence.org

In the case of nicotinonitrile-based Pim-1 kinase inhibitors, molecular docking studies have revealed that the compounds can form a stable complex with the enzyme through a network of interactions. nih.govcarta-evidence.org For example, the dimethyl amino group in some derivatives has been shown to exploit a negative electrostatic potential surface within the active site, leading to enhanced binding affinity. nih.govcarta-evidence.org These computational predictions are often corroborated by experimental data from techniques such as X-ray crystallography, which can provide a detailed atomic-level view of the inhibitor-enzyme complex.

The understanding of these binding interactions is not only crucial for explaining the observed inhibitory activity but also for guiding the design of new and improved inhibitors. By identifying the key interactions that contribute to high-affinity binding, medicinal chemists can rationally modify the structure of the nicotinonitrile scaffold to enhance its potency and selectivity for the target enzyme. frontiersin.org

Receptor and Ion Channel Modulation (In Vitro)

The interaction of small molecules with receptors and ion channels is a fundamental aspect of pharmacology. mdpi.com While much of the research on nicotinonitrile scaffolds has focused on enzyme inhibition, there is also evidence to suggest that these compounds can modulate the function of receptors and ion channels. In vitro electrophysiological techniques, such as patch-clamp, and radioligand binding assays are commonly used to investigate these interactions.

Studies on nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels, have shown that their function can be modulated by various signaling pathways. nih.gov For example, adrenergic stimulation has been found to reduce nAChR currents in rat pinealocytes, an effect that is mediated by protein kinase A. nih.gov This suggests that the activity of nAChRs can be allosterically modulated by compounds that target these signaling pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses (Pre-clinical)

The biological activity of nicotinonitrile derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties that are crucial for the compound's efficacy. For pyridine (B92270) derivatives in general, the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and NH2, have been found to enhance their antiproliferative activity. mdpi.com Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity. mdpi.com

In the case of N-phenyl nicotinamides, SAR studies have led to a significant increase in potency. For example, strategic modifications to the chemical structure resulted in a 20-fold increase in the compound's ability to induce apoptosis. nih.gov This highlights the importance of systematic chemical modifications to optimize the therapeutic potential of this class of compounds.

Advanced Applications of Nicotinonitrile Derivatives in Materials Science and Chemical Biology

Development of Optical and Electronic Materials

There is no information available regarding the nonlinear optical (NLO) properties or photophysical applications such as fluorescence and chemiluminescence for 4-Chloro-5-(4-nitrophenyl)nicotinonitrile.

Chemosensors and Biosensors Based on Nicotinonitrile Scaffolds

No studies were found that investigate the use of this compound for metal ion and anion sensing, nor are there any details on the design principles for its selective recognition capabilities.

Biological Probes and Chemical Tools for Target Engagement Studies

Nicotinonitrile derivatives have emerged as a versatile scaffold in the development of biological probes and chemical tools for target engagement studies. Their utility stems from their intrinsic properties, such as potential fluorescence and the ability to be functionalized to interact with specific biological targets. bohrium.comresearchgate.net While direct studies on this compound as a biological probe are not extensively documented in publicly available research, the broader class of nicotinonitrile derivatives offers significant insights into its potential applications.

Biological probes are essential for visualizing and understanding complex biological processes. Fluorescent probes, in particular, allow for the real-time tracking of molecules in living systems. nih.gov The synthesis of novel fluorescent dyes based on the nicotinonitrile scaffold has been reported, highlighting their potential in this area. bohrium.comresearchgate.net These dyes often exhibit strong solvatochromism and high relative fluorescence quantum yields, which are desirable properties for sensitive biological imaging. bohrium.com The core structure of nicotinonitrile can be modified with various functional groups to tune its photophysical properties and to introduce specific binding moieties for biological targets. caymanchem.com

Target engagement studies are crucial in drug discovery to confirm that a therapeutic candidate interacts with its intended molecular target in a cellular context. Chemical probes are instrumental in these studies. Nicotinonitrile derivatives have been investigated for their antiproliferative activities, often by targeting specific enzymes like tyrosine kinases. nih.gov A chemical probe based on the this compound scaffold could potentially be developed to quantify target engagement of kinase inhibitors. This can be achieved by designing the probe to covalently or non-covalently interact with the target protein, with a reporter tag (like a fluorophore or biotin) attached for detection and quantification. thermofisher.comthermofisher.com The nitrile group itself can, in some contexts, participate in reversible covalent interactions with biological nucleophiles, a strategy that has been explored for designing potent and selective enzyme inhibitors. mdpi.com

Table 1: Examples of Nicotinonitrile Derivatives and Their Potential as Biological Probes

| Derivative Class | Potential Application | Key Features |

| Aryl-substituted Nicotinonitriles | Fluorescent Probes for Cellular Imaging | Solvatochromism, high quantum yield. bohrium.com |

| Nicotinonitriles with Kinase-binding Moieties | Probes for Target Engagement in Cancer | Inhibition of specific kinases like tyrosine kinase. nih.gov |

| Functionalized Nicotinonitriles | General Chemical Biology Tools | Amenable to introduction of reporter tags (fluorophores, biotin). thermofisher.comthermofisher.com |

Corrosion Inhibition Mechanisms

Nicotinonitrile derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. researchgate.netbohrium.comresearchgate.net The corrosion inhibition properties of these organic compounds are generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com While specific studies on this compound are limited, the mechanisms of related compounds provide a strong basis for understanding its potential behavior.

The adsorption of nicotinonitrile derivatives on a metal surface can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. researchgate.net The mechanism is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.

Key aspects of the corrosion inhibition mechanism for nicotinonitrile derivatives include:

Adsorption Centers: The nicotinonitrile molecule possesses multiple adsorption centers. The nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the nitrile group, and the π-electrons of the aromatic rings can all interact with the vacant d-orbitals of the metal atoms. researchgate.netpeacta.org In the case of this compound, the presence of the chloro and nitro groups would also influence the electron distribution in the molecule and its adsorption characteristics.

Protective Film Formation: Upon adsorption, the inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as H+ and Cl- ions in acidic media) to the metal surface. bohrium.com

Mixed-Type Inhibition: Potentiodynamic polarization studies on various nicotinonitrile derivatives have shown that they often act as mixed-type inhibitors. researchgate.netresearchgate.net This means they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Influence of Molecular Structure: The efficiency of corrosion inhibition is highly dependent on the molecular structure of the nicotinonitrile derivative. The presence of electron-donating or electron-withdrawing groups can affect the electron density at the adsorption centers and, consequently, the strength of the inhibitor-metal interaction. peacta.org For this compound, the electron-withdrawing nature of the nitro group and the chloro atom would play a significant role.

Table 2: Electrochemical Data for Selected Nicotinonitrile Corrosion Inhibitors on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |

| 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) | 0.33 | 95.23 | researchgate.net |

| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMN) | 0.33 | 97.14 | researchgate.net |

| 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN) | 1x10⁻³ M | >90 | bohrium.com |

| 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) | 1x10⁻³ M | >85 | bohrium.com |

Note: The data presented is for illustrative purposes and is based on studies of related nicotinonitrile derivatives, not this compound itself.

Computational studies, such as Density Functional Theory (DFT), are often employed to complement experimental findings. These studies can provide insights into the electronic properties of the inhibitor molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the adsorption mechanism. peacta.org

Environmental Behavior and Analytical Characterization of Nicotinonitrile Compounds

Environmental Fate and Transformation Pathways

Chlorinated nitroaromatic compounds are generally recognized as persistent environmental pollutants due to their chemical stability. The presence of both a chloro and a nitro group on an aromatic ring tends to increase the compound's recalcitrance to degradation. The environmental transformation of such compounds can occur through several mechanisms:

Biodegradation: Microbial metabolism is a key process in the breakdown of many organic pollutants. For chlorinated nitroaromatics, biodegradation can proceed via reductive or oxidative pathways. Reductive pathways often involve the initial reduction of the nitro group to an amino group. Oxidative pathways may involve dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. The presence of a chlorine atom can hinder these enzymatic attacks. Some bacterial strains have been shown to degrade various chloronitrophenols and chloronitrobenzenes. For instance, some bacteria can utilize 2-chloro-4-nitrophenol (B164951) as a sole source of carbon and energy.

Photolysis: Sunlight can induce the degradation of aromatic compounds. The nitro group can make the molecule susceptible to photolytic degradation. Photolysis of neonicotinoids, which also contain nitrogen-based heterocyclic rings, has been shown to be a significant degradation pathway in aquatic environments. The process can be direct, through the absorption of light by the molecule itself, or indirect, mediated by photosensitizing agents present in the environment.

Hydrolysis: The nitrile group (C≡N) can undergo hydrolysis to form a carboxylic acid or an amide. The rate of hydrolysis is often dependent on pH and temperature. For some nitriles, this process can be slow under typical environmental conditions. The chloro substituent on the pyridine (B92270) ring might also be susceptible to hydrolysis, although this is generally less facile than the hydrolysis of alkyl halides.

Given the structure of 4-Chloro-5-(4-nitrophenyl)nicotinonitrile, it is likely to exhibit significant persistence in the environment. Its degradation would likely involve a combination of the pathways mentioned above, with the relative importance of each depending on specific environmental conditions such as microbial populations, sunlight intensity, and pH.

Table 1: Potential Environmental Transformation Pathways and Products

| Transformation Pathway | Potential Intermediate/Final Products | Influencing Factors |

|---|---|---|

| Biodegradation (Reductive) | 4-Chloro-5-(4-aminophenyl)nicotinonitrile | Microbial community, Oxygen levels |

| Biodegradation (Oxidative) | Hydroxylated derivatives, Ring cleavage products | Presence of specific enzymes |

| Photolysis | Dechlorinated or denitrated products, Phenolic compounds | Sunlight intensity, Presence of photosensitizers |

| Hydrolysis | 4-Chloro-5-(4-nitrophenyl)nicotinamide, 4-Chloro-5-(4-nitrophenyl)nicotinic acid | pH, Temperature |

Advanced Spectroscopic Characterization for Structural Elucidation (Excluding Basic Identification)

While specific advanced spectroscopic data for this compound is not available, we can predict its characteristic spectral features based on the analysis of its constituent functional groups and related structures reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The protons on the pyridine ring will appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the 4-nitrophenyl group will likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, also in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbons of the aromatic rings will appear in the δ 120-160 ppm region. The carbon attached to the chloro group and the nitro group will have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the nitro group (NO₂), the cyano group (CN), and the chlorine atom (Cl).

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present:

A sharp, strong band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically observed around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

C-Cl stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).

C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

X-ray Crystallography: For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction would be the ultimate technique. mdpi.com This method would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. For related substituted bipyridine-carbonitriles, X-ray diffraction has been used to confirm molecular structures and study the effects of substituents on crystal packing. sielc.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals/Bands |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), distinct patterns for pyridine and p-nitrophenyl rings. |

| ¹³C NMR | Nitrile carbon (δ 115-125 ppm), Aromatic carbons (δ 120-160 ppm). |

| Mass Spectrometry (EI) | Molecular ion peak, Fragments corresponding to loss of NO₂, CN, and Cl. |

| IR Spectroscopy | C≡N stretch (~2230 cm⁻¹), NO₂ stretches (~1540 cm⁻¹ and ~1350 cm⁻¹), C-Cl stretch (<1000 cm⁻¹). |

Chromatographic and Other Separation Techniques

Specific chromatographic methods for the separation and analysis of this compound have not been reported. However, based on its chemical structure, several standard chromatographic techniques would be applicable for its purification and analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For a molecule like this compound, reversed-phase HPLC would be the most common approach.

Stationary Phase: A C18 or C8 column would likely provide good separation.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape, would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary for complex samples.

Detection: A UV detector would be highly effective, as the aromatic rings and the nitro group will lead to strong UV absorbance. A photodiode array (PDA) detector would provide spectral information, aiding in peak identification.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the presence of aromatic rings and functional groups, this compound is expected to have a relatively high boiling point, but it may be amenable to GC analysis, possibly at high temperatures.

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be a good starting point.

Detector: A mass spectrometer (MS) detector would be ideal for GC, providing both separation and structural information (GC-MS). An electron capture detector (ECD) would also be highly sensitive to this compound due to the presence of the chloro and nitro groups.

Derivatization: If the compound shows poor chromatographic behavior (e.g., peak tailing), derivatization might be necessary, although this is less common for this type of molecule.

Other Separation Techniques:

Thin-Layer Chromatography (TLC): TLC would be a useful technique for monitoring reaction progress and for preliminary separation method development. A silica (B1680970) gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would likely be effective.

Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio in an electric field. wikipedia.org While the target compound is neutral, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be used for its separation. wikipedia.org MEKC uses surfactants to form micelles, which act as a pseudo-stationary phase to separate neutral molecules.

Table 3: Potential Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water (gradient) | UV/PDA, MS |

| Gas Chromatography | 5% Phenyl-methylpolysiloxane | Helium or Hydrogen | MS, ECD |

| Thin-Layer Chromatography | Silica gel | Hexane/Ethyl Acetate or Toluene/Dichloromethane | UV light |

| Capillary Electrophoresis (MEKC) | N/A (Micellar solution) | Buffer containing surfactants (e.g., SDS) | UV |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-chloro-5-(4-nitrophenyl)nicotinonitrile?

- Methodology : Use a combination of FT-IR (to confirm functional groups like nitrile [~2210 cm⁻¹] and nitro groups), ¹H/¹³C NMR (to resolve aromatic protons and substituent effects), and melting point analysis (to assess purity). For example, in structurally similar nicotinonitrile derivatives, IR peaks at 2200–2218 cm⁻¹ confirm nitrile groups, while NMR chemical shifts (δ 8.0–8.5 ppm for aromatic protons) indicate nitro-substituted phenyl rings .

- Data Interpretation : Compare spectral data to analogs (e.g., 4-(4-chlorophenyl)nicotinonitrile derivatives) to validate regiochemistry and substituent effects.

Q. What synthetic routes are effective for introducing the 4-nitrophenyl group into nicotinonitrile scaffolds?

- Methodology : Employ domino reactions or nucleophilic aromatic substitution (SNAr) . Domino reactions (e.g., multicomponent cyclization) achieve high yields (>80%) by coupling aryl aldehydes, nitriles, and nitroaryl precursors in one pot . For SNAr, use Cs₂CO₃ as a base to activate chloro-substituted intermediates, though yields may vary (14–26% in traditional SNAr vs. 80–90% in optimized domino routes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for SNAr reactions involving 4-nitrophenyl derivatives?

- Analysis : Low yields in SNAr (e.g., 14–26% ) often stem from poor leaving-group activation or competing side reactions. Optimize by:

- Base selection : Use bulky bases (e.g., DBU) to enhance deprotonation of nucleophiles.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nitro group activation.

- Temperature control : Higher temperatures (160°C) in sealed tubes reduce reaction times (3 hrs vs. 24 hrs) .

- Data Comparison :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Traditional SNAr | 14–26 | K₂CO₃, DMF, 24 hrs | |

| Optimized SNAr | 70–85 | DBU, DMSO, 160°C, 3 hrs | [Hypothetical] |

| Domino Reaction | 80–90 | One-pot, 12 hrs |

Q. What strategies enhance the fluorescence or electronic properties of 4-nitrophenyl-substituted nicotinonitriles for material science applications?

- Methodology : Modify substituents to alter conjugation. For example:

- Introduce electron-donating groups (e.g., –NH₂) to redshift absorption/emission.

- Use pyrene derivatives (as in 2,6-di(pyren-1-yl)nicotinonitrile) to enhance π-stacking and fluorescence intensity .

Q. How can computational modeling predict reactivity or regioselectivity in this compound derivatives?

- Methodology : Use DFT calculations to map electrostatic potentials and identify reactive sites. For example, calculate Fukui indices to predict nucleophilic attack at the chloro-substituted position.

- Case Study : In nitrile hydratase studies, mutation energy (ΔΔG) calculations identified key residues (Cys113/Cys115) for substrate binding, a strategy applicable to nicotinonitrile derivative design .

Data Contradiction & Validation

Q. Why do fluorescence quenching efficiencies vary in nitro-substituted phthalonitriles compared to nicotinonitriles?

- Analysis : Nitro groups in phthalonitriles (e.g., 4-chloro-5-(dimethylamino)phthalonitrile) exhibit strong electron-withdrawing effects, enhancing charge transfer for explosives detection. In nicotinonitriles, steric hindrance from the pyridine ring may reduce quenching efficiency. Validate via Stern-Volmer plots and lifetime measurements .

Methodological Recommendations

- Synthesis : Prioritize domino reactions for higher yields and fewer purification steps .

- Characterization : Include HPLC-MS for purity assessment and X-ray crystallography (if crystals form) to resolve structural ambiguities.

- Safety : Use gloveboxes for moisture-sensitive steps (e.g., SNAr with Cs₂CO₃) and adhere to waste disposal protocols for nitro-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.